3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCMSCIURRLNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, identified by its CAS number 2034222-91-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.8 g/mol. The structure features a chloro-substituted aromatic ring and an azetidine moiety linked to a pyrimidine derivative, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034222-91-6 |
| Molecular Formula | C₁₇H₁₉ClN₄O |
| Molecular Weight | 330.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and azetidine rings have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation.
A study assessing the biological activity of related compounds demonstrated that they could inhibit the growth of cancer cells by targeting the ABL1 kinase, which is often dysregulated in cancers such as chronic myeloid leukemia (CML) . The IC50 values for related compounds were reported in the nanomolar range, suggesting potent activity.
The proposed mechanism of action for this compound includes:
- Kinase Inhibition : Similar compounds have been shown to bind effectively to the ATP-binding pocket of kinases, inhibiting their activity.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
- Apoptosis Induction : Evidence points towards the ability of such compounds to trigger apoptotic pathways in cancer cells.
Case Study 1: In Vitro Efficacy
In vitro studies on related azetidine derivatives showed significant cytotoxicity against various cancer cell lines, including K562 and Ba/F3 cells expressing BCR-ABL fusion proteins. The IC50 values ranged from 25 nM to 67 nM, indicating strong potential for therapeutic application .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies have indicated that similar compounds exhibit favorable absorption and bioavailability profiles when administered orally. For instance, a derivative demonstrated an oral bioavailability of approximately 40%, which is critical for clinical application . This suggests that this compound may also possess advantageous pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The 4-chloro-3-methylphenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., No. 2158 or hesperetin derivatives), which may improve membrane permeability .
Safety Profile: Unlike No. 2158–2160 (structurally related propan-1-ones with genotoxicity concerns), the target compound’s azetidine-pyrimidine scaffold may mitigate such risks, though empirical data are needed .
Q & A
Q. What are the critical considerations for synthesizing 3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one with high purity?
Synthesis requires multi-step optimization:
- Stepwise Functionalization : Introduce the pyrimidin-2-ylamino group to the azetidine ring before coupling with the 4-chloro-3-methylphenyl-propanone moiety to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency at the azetidine nitrogen .
- Temperature Control : Maintain temperatures between 0–5°C during azetidine activation to prevent ring-opening side reactions .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
Q. How can key functional groups in this compound be characterized experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm for pyrimidine and chlorophenyl groups) and ketone carbonyl signals (δ 200–210 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 358.12) and fragmentation patterns to validate the azetidine-pyrimidine linkage .
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement, focusing on the azetidine ring puckering and hydrogen-bonding networks between pyrimidine NH and carbonyl groups .
Advanced Research Questions
Q. How can experimental design address contradictions in crystallographic data for this compound?
Contradictions often arise from disordered solvent molecules or dynamic azetidine conformers. Mitigation strategies include:
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands if multiple crystal domains are present .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions and resolve ambiguities in hydrogen-bonding motifs .
Q. What methodologies optimize the compound’s interaction with biological targets (e.g., kinases)?
Computational and experimental synergy is key:
- Docking Studies : Model the azetidine-propanone scaffold’s flexibility using Schrödinger Suite, prioritizing π-π stacking between pyrimidine and kinase hinge regions .
- SAR Modifications : Introduce methyl groups at the 3-methylphenyl position to enhance hydrophobic binding; monitor activity via kinase inhibition assays (IC profiling) .
- Solubility Optimization : Replace the chlorophenyl group with a sulfonyl moiety (if tolerated) to improve aqueous solubility for in vivo studies .
Q. How to resolve conflicting reactivity data during azetidine functionalization?
Contradictions may stem from competing nucleophilic pathways:
- pH Control : Perform reactions at pH 7–8 to suppress azetidine ring protonation, favoring pyrimidine-amine coupling over ring-opening .
- In Situ Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation and adjust reaction time/temperature dynamically .
- Isolation of Intermediates : Purify the azetidine-pyrimidine intermediate before propanone coupling to minimize side products .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signals/Peaks | Functional Group Confirmed |
|---|---|---|
| -NMR | δ 8.3 ppm (d, 2H, pyrimidine H) | Pyrimidin-2-ylamino |
| -NMR | δ 170.5 ppm (C=O) | Propan-1-one carbonyl |
| HRMS | [M+H]: 358.12 (calc. 358.11) | Molecular formula validation |
Table 2 : Crystallographic Refinement Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R-factor | 0.038 |
| Resolution (Å) | 0.84 |
| Hydrogen Bond (N–H···O) | 2.89 Å, 158° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
